molecular formula C13H16ClF2NO2 B1447875 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride CAS No. 1803588-54-6

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1447875
CAS No.: 1803588-54-6
M. Wt: 291.72 g/mol
InChI Key: OVSIOYRMISCZSG-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803588-54-6 . It has diverse applications, including drug development and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15F2NO2.ClH/c14-13(15)9-16(7-6-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 291.73 . It is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthetic Strategies and Medicinal Chemistry : The compound 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride is used in various synthetic strategies. For example, Surmont et al. (2010) demonstrated its use in the synthesis of 4-substituted 3,3-difluoropiperidines, which are valuable in medicinal chemistry as building blocks for gamma-amino acids and other compounds (Surmont, Verniest, Thuring, Macdonald, Deroose, & de Kimpe, 2010).

  • Synthesis of Functionalized Piperidines : Moens et al. (2012) explored the synthesis of functionalized 5,5-difluoropiperidines, highlighting the potential of derivatives like this compound in creating compounds useful in medicinal chemistry (Moens, Verniest, Schrijver, Holte, Thuring, Deroose, & Kimpe, 2012).

  • Efficient Peptide Coupling : Brunel et al. (2005) utilized similar compounds in efficient peptide coupling methods, demonstrating their utility in the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).

Scale-Up and Optimization for Medicinal Chemistry

  • Large-Scale Carboxylation in Medicinal Chemistry : Kestemont et al. (2021) reported a large-scale carboxylation process involving derivatives of 1-Benzyl-3,3-difluoropiperidine, showcasing its role in supporting medicinal chemistry research programs (Kestemont, Frost, Jacq, Pasau, Perl, Brown, & Tissot, 2021).

Molecular Docking and Biological Activities

Other Relevant Applications

  • Coordination Polymers and Photophysical Properties : Sivakumar et al. (2011) used aromatic carboxylic acids to support lanthanide coordination compounds, which opens up applications in photophysical studies and materials science. The work illustrates how derivatives of this compound can contribute to the development of new materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has been assigned the signal word "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-benzyl-3,3-difluoropiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2.ClH/c14-13(15)9-16(7-6-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSIOYRMISCZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C(=O)O)(F)F)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-54-6
Record name 4-Piperidinecarboxylic acid, 3,3-difluoro-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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